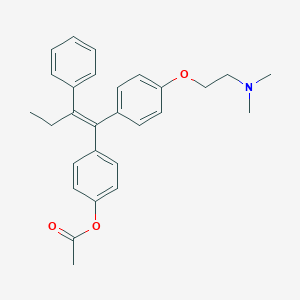

(E)-4-Acetoxy Tamoxifen

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

[4-[(E)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31NO3/c1-5-27(22-9-7-6-8-10-22)28(24-13-17-26(18-14-24)32-21(2)30)23-11-15-25(16-12-23)31-20-19-29(3)4/h6-18H,5,19-20H2,1-4H3/b28-27+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGKPMDROJNZRQJ-BYYHNAKLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(C1=CC=C(C=C1)OCCN(C)C)C2=CC=C(C=C2)OC(=O)C)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C(/C1=CC=C(C=C1)OCCN(C)C)\C2=CC=C(C=C2)OC(=O)C)/C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Stereospecific Cross-Coupling

-

Reagents : (E)-1-bromo-2-iodoalkenes, phenylstannane (PhSnBu₃), copper thiophenecarboxylate (CuTC).

-

Mechanism : The iodine site undergoes chemo-selective cross-coupling with PhSnBu₃, retaining the (E)-configuration. Subsequent Suzuki-Miyaura coupling replaces the bromine with an aryl group, forming the tetrasubstituted olefin core.

Hydroxylation

-

Reagents : Oxidizing agents (e.g., KMnO₄) or enzymatic methods (CYP2D6 mimics).

-

Conditions : Controlled pH (7–8) and temperature (25–40°C) to prevent over-oxidation.

Acetylation of 4-Hydroxytamoxifen

The hydroxyl group at the 4-position is acetylated to yield this compound. Two primary methods are employed:

Acetic Anhydride Method

Acetyl Chloride Method

Table 1: Comparison of Acetylation Methods

| Method | Reagent | Base | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| Acetic Anhydride | (CH₃CO)₂O | Pyridine | DCM | 0–25°C | 4–6 | 85–92 |

| Acetyl Chloride | CH₃COCl | Triethylamine | THF | -10–0°C | 2–3 | 78–88 |

Industrial-Scale Production

Industrial synthesis prioritizes cost-effectiveness and purity:

Process Optimization

Purification Techniques

-

Recrystallization : Ethanol/water mixtures (70:30) achieve >99% purity.

-

Chromatography : Reserved for research-grade material using silica gel (hexane/ethyl acetate).

Stereochemical Considerations

Preserving the (E)-configuration is critical for biological activity:

Steric Hindrance Effects

Bulky substituents on the olefin prevent isomerization during acetylation. For example, the triphenylethylene backbone in 4-hydroxytamoxifen stabilizes the (E)-form.

Analytical Validation

-

HPLC : Reverse-phase C18 columns (acetonitrile/water) confirm stereochemical purity.

-

X-ray Crystallography : Validates retention of (E)-geometry post-acetylation.

Challenges and Mitigation Strategies

Byproduct Formation

Solvent Selection

-

Polar Aprotic Solvents : DMF or DMSO are avoided due to potential side reactions with acetic anhydride.

Comparative Analysis of Preparation Methods

Table 2: Efficiency Metrics Across Scales

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reaction Volume | 100 mL | 500 L |

| Yield | 85–92% | 90–95% |

| Purity | >99% | >99.5% |

| Cost per Gram | $120 | $18 |

Analyse Chemischer Reaktionen

Types of Reactions: (E)-4-Acetoxy Tamoxifen undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of phenanthrene derivatives.

Reduction: Reduction reactions can modify the double bonds within the molecule.

Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents such as halogens and nucleophiles are employed under controlled conditions.

Major Products: The major products formed from these reactions include various derivatives of tamoxifen, each with unique pharmacological properties .

Wissenschaftliche Forschungsanwendungen

Breast Cancer Treatment

The primary application of (E)-4-Acetoxy Tamoxifen is in the treatment of estrogen receptor-positive breast cancer. It has been shown to be effective in reducing tumor size and improving patient outcomes when used as part of a therapeutic regimen. Clinical trials have demonstrated that local transdermal delivery systems can enhance drug bioavailability while minimizing systemic side effects .

Combination Therapies

Recent research has explored the use of this compound in combination with other natural products to enhance its anti-cancer effects. Studies indicate that combining this compound with agents like curcumin and quercetin can lead to synergistic effects, enhancing overall efficacy against resistant cancer cell lines .

Mechanisms of Drug Resistance

Research has highlighted the importance of understanding drug resistance mechanisms in breast cancer treatment. Studies suggest that this compound may help elucidate pathways involved in tamoxifen resistance, particularly through its interactions with cyclins and cell cycle regulators . Investigating these mechanisms can lead to improved treatment strategies for patients who develop resistance to standard therapies.

Case Study 1: Transdermal Application

A randomized phase II trial investigated the efficacy of transdermal 4-hydroxytamoxifen gel (a form related to this compound) in women with ductal carcinoma in situ (DCIS). Results showed a significant reduction in the Ki-67 labeling index, indicating decreased cellular proliferation similar to oral tamoxifen treatments .

Case Study 2: Combination with Natural Products

In vitro studies demonstrated that combining this compound with natural products resulted in enhanced anti-cancer effects compared to monotherapy. For instance, co-treatment with epigallocatechin gallate (EGCG) significantly altered the pharmacokinetics of tamoxifen, suggesting potential for improved therapeutic strategies .

Wirkmechanismus

(E)-4-Acetoxy Tamoxifen exerts its effects by binding to estrogen receptors, thereby modulating their activity. This binding inhibits the proliferation of estrogen receptor-positive cells by blocking the effects of estrogen. The compound also influences various signaling pathways, including those involving lipid mediators and caspase-1, which contribute to its anti-proliferative and immunomodulatory effects .

Vergleich Mit ähnlichen Verbindungen

Key Properties :

- Molecular Formula: C₂₈H₃₁NO₃

- Molecular Weight : 429.55 g/mol

- Solubility: Soluble in methanol, chloroform, and dichloromethane .

- Storage : Stable at -20°C .

Its mechanism involves competitive inhibition of BCRP, a transporter protein that effluxes chemotherapeutic agents, thereby restoring drug sensitivity in cancer cells .

Comparison with Similar Compounds

Structural and Functional Differences

Key Observations :

- 4-OHT : The primary active metabolite of Tamoxifen, exhibits 30–100-fold higher estrogen receptor (ER) binding affinity than Tamoxifen due to its 4-hydroxyl group .

- Endoxifen : Formed via CYP2D6-mediated metabolism, shares similar potency with 4-OHT and is critical in patients with functional CYP2D6 alleles .

Metabolic Pathways and Enzymatic Involvement

Biologische Aktivität

(E)-4-Acetoxy Tamoxifen is a derivative of Tamoxifen, a well-known selective estrogen receptor modulator (SERM) primarily used in the treatment of estrogen receptor-positive breast cancer. This article delves into the biological activity of this compound, examining its mechanisms of action, efficacy, and potential clinical applications.

This compound functions by competitively inhibiting estrogen binding to its receptor, which is crucial for the growth of estrogen-dependent tumors. The compound is metabolized into active forms, including 4-hydroxytamoxifen, which exhibits significantly higher binding affinity to estrogen receptors than the parent compound. This metabolic conversion is essential for its therapeutic effects, as the active metabolites are responsible for inducing apoptosis in cancer cells and inhibiting tumor growth factors such as insulin-like growth factor 1 (IGF-1) and tumor growth factor α (TGF-α) .

Antitumor Effects

Research indicates that this compound exhibits potent anti-cancer properties. In vitro studies have shown that it can inhibit the proliferation of breast cancer cell lines such as MCF-7 and MDA-MB-231. The compound's effectiveness is attributed to its ability to induce cell cycle arrest and apoptosis through various pathways, including:

- Inhibition of Protein Kinase C : This inhibition prevents DNA synthesis and promotes apoptosis.

- Calcium Ion Modulation : Increased intracellular calcium levels have been linked to apoptotic signaling pathways.

- Regulation of Sex Hormone-Binding Globulin : By increasing this protein, this compound reduces the availability of estradiol, further limiting tumor growth stimuli .

Pharmacokinetics

The pharmacokinetic profile of this compound shows that it undergoes extensive metabolism via cytochrome P450 enzymes, particularly CYP2D6, which plays a significant role in determining the concentration of active metabolites in patients. Variations in CYP2D6 activity can lead to significant differences in therapeutic outcomes among individuals .

Case Studies and Clinical Research

Several studies have highlighted the clinical implications of using this compound in breast cancer treatment:

- Case Study on Metabolite Profiling : A study involving 587 premenopausal patients demonstrated that variations in tamoxifen metabolism significantly correlated with treatment outcomes. Patients with higher levels of active metabolites experienced improved distant relapse-free survival rates .

- Novel Analogues : Research on novel flexible tamoxifen analogues has shown that modifications to the tamoxifen structure can enhance its efficacy while circumventing metabolic challenges associated with CYP2D6 polymorphisms. These analogues exhibited over 50% growth inhibition in MCF-7 cells at a concentration of 10 μM .

Comparative Efficacy

The following table summarizes key findings related to this compound and its analogues compared to standard tamoxifen:

| Compound | Binding Affinity to ER | Growth Inhibition (%) | Metabolic Pathway |

|---|---|---|---|

| This compound | High | >50% | CYP2D6 dependent |

| 4-Hydroxytamoxifen | Very High | >70% | CYP2D6 dependent |

| Novel Flexible Analogues | High | >50% | Bypass CYP2D6 |

Q & A

Basic Research Questions

Q. How should (E)-4-Acetoxy Tamoxifen be handled and stored to ensure stability and safety in laboratory settings?

- Methodological Answer :

- Handling : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Work in a fume hood to minimize inhalation of dust. Avoid prolonged exposure by limiting handling time .

- Storage : Store in airtight containers at -20°C, protected from light and moisture. Stability is maintained for ≥4 years under these conditions .

- Waste Disposal : Follow institutional guidelines for organic solvents and estrogen receptor modulators. Neutralize acidic residues before disposal .

Q. What protocols optimize the solubility of this compound for in vitro assays?

- Methodological Answer :

- Primary Solubilization : Dissolve in ethanol (20 mg/mL) or DMSO (2 mg/mL) using sonication or gentle heating (37°C). Vortex intermittently to ensure homogeneity .

- Aqueous Buffers : For cell culture, dilute the stock solution in PBS or DMEM at a 1:2 ethanol-to-buffer ratio. Final solubility in PBS is ~0.3 mg/mL. Prepare fresh solutions daily to avoid precipitation .

Q. What analytical methods validate the purity and structural integrity of this compound?

- Methodological Answer :

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) at 1 mL/min. Monitor UV absorbance at 246 nm and 287 nm for peak identification .

- LC-MS : Confirm molecular weight (387.5 g/mol) via electrospray ionization (ESI+) with m/z 388.3 [M+H]⁺. Cross-reference with NMR data (e.g., ¹H NMR in CDCl₃) for stereochemical confirmation .

Advanced Research Questions

Q. How do structural modifications at the 4-position of the Tamoxifen scaffold influence this compound’s antagonist activity?

- Methodological Answer :

- SAR Studies : Replace the 4-acetoxy group with bulkier substituents (e.g., benzoyloxy) or electronegative groups (e.g., iodo) via esterification. Compare binding affinities using competitive ERα/ERβ radioligand assays .

- Functional Assays : Test antiproliferative effects in MCF-7 cells (ER+) and MDA-MB-231 cells (ER-). IC₅₀ values for this compound are expected to range between 18–27 µM, similar to 4-hydroxy metabolites .

Q. What experimental designs address contradictions between in vitro and in vivo efficacy data for this compound?

- Methodological Answer :

- Dose-Response Calibration : Use xenograft models (e.g., athymic mice with MCF-7 tumors) to compare oral vs. intraperitoneal administration. Monitor plasma levels via LC-MS to correlate pharmacokinetics with tumor regression .

- Metabolite Profiling : Quantify hepatic conversion to 4-hydroxy Tamoxifen using CYP2D6-expressing microsomes. Adjust dosing regimens to account for interspecies metabolic differences .

Q. How can transcriptomic analysis elucidate this compound’s off-target effects?

- Methodological Answer :

- Gene Expression Profiling : Treat MCF-7 cells with 100 nM this compound for 24 hours. Use Affymetrix U133A microarrays to identify E2-regulated genes (e.g., TFF1, PGR) and validate via RT-qPCR .

- Pathway Enrichment : Apply Gene Ontology (GO) and KEGG analysis to clusters of differentially expressed genes. Focus on apoptosis (e.g., BCL2, CASP3) and cell cycle (e.g., CCND1) pathways .

Q. What strategies mitigate the risk of endometrial hyperplasia observed in Tamoxifen analogs like this compound?

- Methodological Answer :

- Co-Administration Studies : Combine with selective progesterone receptor modulators (e.g., Levonorgestrel) in murine models. Histologically assess endometrial thickness and hyperplasia incidence .

- Receptor Specificity : Compare ERα/ERβ binding ratios using fluorescence polarization assays. Prioritize analogs with ERβ selectivity (Ki < 1 nM) to reduce uterine toxicity .

Data Analysis and Reproducibility

Q. How should researchers interpret variability in IC₅₀ values across cell lines for this compound?

- Methodological Answer :

- Normalization : Use ATP-based viability assays (e.g., CellTiter-Glo) and normalize to vehicle-treated controls. Account for differences in ER expression levels via Western blot .

- Meta-Analysis : Aggregate data from ≥3 independent labs using standardized protocols (e.g., CLSI guidelines). Apply mixed-effects models to assess inter-study heterogeneity .

Q. What statistical methods resolve discrepancies in gene expression profiles between this compound and its metabolites?

- Methodological Answer :

- Hierarchical Clustering : Use Euclidean distance metrics to group similarly regulated genes. Compare heatmaps of this compound vs. 4-hydroxy Tamoxifen-treated cells .

- Correlation Analysis : Calculate Pearson’s R² for fold-changes in E2-sensitive genes (e.g., GREB1). A high correlation (R² > 0.95) indicates conserved mechanisms of action .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.